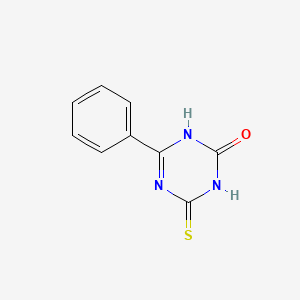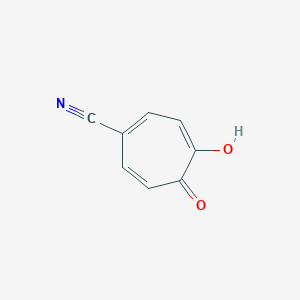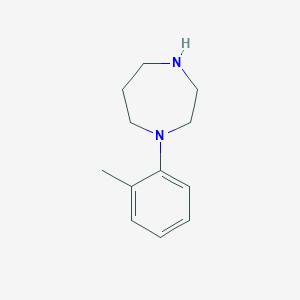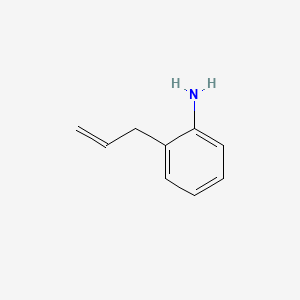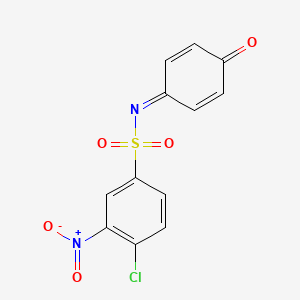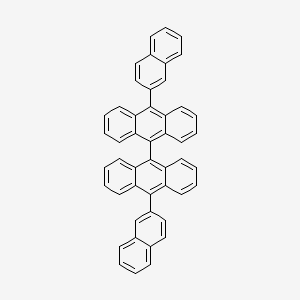
10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two anthracene units connected at the 9,9’ positions, with each anthracene unit further substituted with a naphthalene group at the 10,10’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include anthracene and naphthalene derivatives.
Coupling Reaction: The key step involves a coupling reaction between the anthracene and naphthalene derivatives. This can be achieved through various methods, such as Suzuki coupling or Stille coupling, using appropriate catalysts and reaction conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene has several scientific research applications, including:
Organic Electronics: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: It is explored as a building block for the synthesis of novel materials with desirable optical and electronic characteristics.
Chemical Sensors: The compound’s ability to interact with various analytes makes it a candidate for use in chemical sensors and detection devices.
Mechanism of Action
The mechanism by which 10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport and light absorption, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and materials, leading to the desired electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bianthracene: Lacks the naphthalene substitution, resulting in different electronic properties.
10,10’-Di(phenyl)-9,9’-bianthracene: Substituted with phenyl groups instead of naphthalene, leading to variations in stability and reactivity.
Anthracene: A simpler structure with only three fused benzene rings, used as a starting material for more complex derivatives.
Uniqueness
10,10’-Di(naphthalen-2-yl)-9,9’-bianthracene is unique due to the presence of both anthracene and naphthalene units, which confer distinct electronic and optical properties. This makes it particularly valuable for applications requiring specific charge transport and light-emitting characteristics.
Properties
IUPAC Name |
9-naphthalen-2-yl-10-(10-naphthalen-2-ylanthracen-9-yl)anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H30/c1-3-15-33-29-35(27-25-31(33)13-1)45-37-17-5-9-21-41(37)47(42-22-10-6-18-38(42)45)48-43-23-11-7-19-39(43)46(40-20-8-12-24-44(40)48)36-28-26-32-14-2-4-16-34(32)30-36/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTCUXRCBXEPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=C7C=CC=CC7=C(C8=CC=CC=C86)C9=CC1=CC=CC=C1C=C9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629300 |
Source


|
| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331749-31-6 |
Source


|
| Record name | 10,10'-Di(naphthalen-2-yl)-9,9'-bianthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-dione, 1,6-dimethyl-3-phenyl-](/img/structure/B3051271.png)
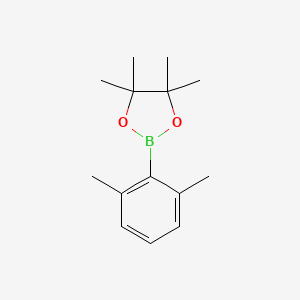

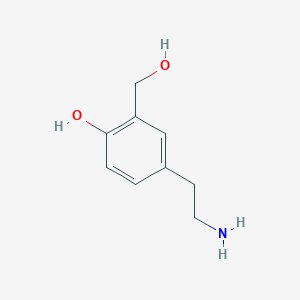
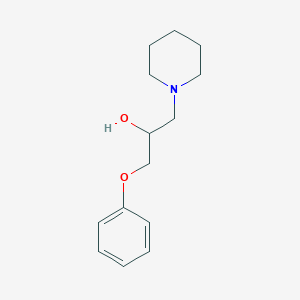
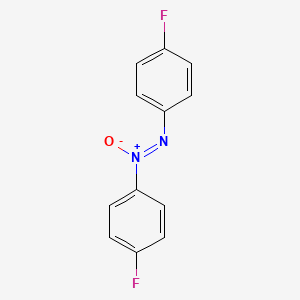
![5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3051283.png)
